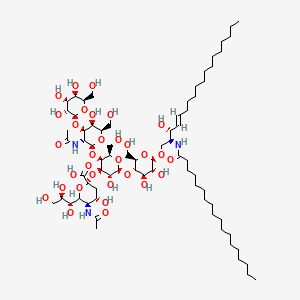

Ganglioside GM1

描述

属性

CAS 编号 |

116950-37-9 |

|---|---|

分子式 |

C73H131N3O31 |

分子量 |

1546.8 g/mol |

IUPAC 名称 |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |

InChI 键 |

QPJBWNIQKHGLAU-IQZHVAEDSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

同义词 |

Ceramide, Monosialosyl Tetraglycosyl G(M1) Ganglioside Ganglioside, GM1 GM1 Ganglioside GM1a Monosialoganglioside Monosialoganglioside, GM1a Monosialosyl Tetraglycosyl Ceramide Tetraglycosyl Ceramide, Monosialosyl |

产品来源 |

United States |

准备方法

Table 1: Microbial GM1 Production Parameters

| Parameter | Value | Source |

|---|---|---|

| Conversion Efficiency | 80–90% | |

| GM1 Yield | 178 mg from 500 mg crude | |

| Sialidase Purity | 33-fold purification | |

| Neurite Outgrowth Concentration | 33–100 μM |

Traditional Extraction and Chromatographic Purification from Brain Tissue

Brain tissue remains a primary GM1 source due to high ganglioside content. A standardized protocol involves:

-

Lipid Extraction : Chloroform-methanol-water (4:8:5.6) partitioning to isolate gangliosides from phospholipids.

-

Saponification : Alkaline hydrolysis (0.1 M NaOH in methanol) removes phospholipids but degrades O-acetylated sialic acids.

-

Reverse-Phase Chromatography : tC18 cartridges eluted with methanol yield ganglioside mixtures.

-

HPLC Purification : An NH2-bonded silica column resolves GM1 (28 min), GD1a (38 min), GD1b (46 min), and GT1b (65 min) using acetonitrile-phosphate gradients.

Table 2: HPLC Conditions for Ganglioside Separation

| Time (min) | % Solvent A | % Solvent B |

|---|---|---|

| 0 | 100 | 0 |

| 7 | 100 | 0 |

| 12 | 63 | 37 |

| 82 | 54 | 46 |

| 82.01 | 0 | 100 |

This method yields 120 mg GM1 per gram of dry brain extract but requires 8–10 hours for complete purification.

Chemical Synthesis and Modification Techniques

Chemical synthesis enables GM1 derivatization for research applications. A landmark approach involves:

-

Deacetylation-Deacylation : GM1 treated with NaOH/MeOH removes acetyl and acyl groups.

-

N-Acylation : Mixed anhydrides (e.g., pyrene-decanoic acid + ethylchloroformate) react with the sphingosine amine, achieving >40% yield.

-

Re-N-acetylation : Acetic anhydride restores the native acetyl group.

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm structural fidelity. However, scalability is limited by multi-step reactions and moderate yields.

Supercritical Fluid Extraction with Immobilized Enzyme Technology

Supercritical CO2 (SC-CO2) extraction coupled with immobilized sialidase enhances GM1 production efficiency:

-

SC-CO2 Parameters : 30 MPa, 70°C, 4 hours, 75% ethanol as entrainer (3:1 v/w to brain powder).

-

Enzyme Immobilization : Sodium alginate-embedded sialidase retains 89.6% activity after five cycles.

-

Purification : Reverse-phase silica gel with methanol-water (9:1) elutes GM1 at 0.056% yield from fresh pig brain.

Table 3: Immobilized Sialidase Performance

| Immobilization Method | Fixation Rate | Reuse Cycles |

|---|---|---|

| Sodium Alginate | 89.6% | 5 |

| Acrylamide | 95.1% | 2 |

| Fe3O4-Chitosan | 49.7% | 2 |

Chemoenzymatic Total Synthesis via Glycosyltransferase Engineering

Recent advances employ engineered glycosyltransferases for de novo GM1 synthesis:

-

Substrate Synthesis : Lactosylsphingosine derived from (S)-Garner’s aldehyde.

-

Enzyme Optimization : Maltose-binding protein (MBP) fusions enhance soluble expression of C. jejuni β1–4GalNAcT (CjCgtA) and β1–3GalT (CjCgtB).

-

Multistep One-Pot Reaction : Sodium cholate (0.1% w/v) mitigates aggregation during sialylation, enabling 60% conversion to GM1 sphingosine.

This approach bypasses natural ganglioside isolation, offering modularity for sialic acid variants.

Comparative Analysis and Industrial Considerations

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Microbial Conversion | 35.6% | >95% | 3 days | Moderate |

| Brain Extraction | 12% | 85–90% | 10–12 hours | High |

| Chemoenzymatic Synthesis | 60% | >98% | 48 hours | High |

Industrial-scale production favors chemoenzymatic routes due to reproducibility and reduced biological variability. However, microbial methods remain cost-effective for laboratories without synthetic biology infrastructure .

化学反应分析

Enzymatic Degradation Pathways

GM1 undergoes stepwise hydrolysis in lysosomes via:

Sphingolipid activator proteins (SAPs) facilitate membrane extraction during degradation .

Chemical Modifications for Analytical Probes

GM1 derivatives enable metabolic and trafficking studies:

Synthetic Approaches

Total chemical synthesis of GM1 involves complex glycosidation:

-

Key reaction : Sulfonamidoglycosidation creates β-linked GalNAc-Gal .

-

Yield : Optimized β-selectivity via proximal hydroxyl directing effects .

Industrial-scale synthesis (chemoenzymatic cascade):

-

Enzymatic assembly : UDP-sugar pyrophosphorylase generates pentasaccharides .

-

Ceramide modularity : Acylation with custom fatty acids (e.g., stearic acid) .

Membrane Interaction Dynamics

GM1 alters membrane properties via:

-

Hydrophobic anchoring : Ceramide integration into lipid bilayers .

-

Electrostatic effects : Sialic acid interacts with cations (e.g., Ca) .

Experimental findings :

Functional Interactions with Proteins

科学研究应用

作用机制

Ganglioside GM1 exerts its effects through several mechanisms:

Interaction with Membrane Receptors: this compound interacts with membrane receptors such as the tyrosine kinase receptor TrkA, which is involved in neuronal growth and differentiation.

Modulation of Cell Signaling: It modulates various cell signaling pathways, including those related to calcium homeostasis and mitochondrial function.

Neuroprotection: this compound stabilizes the conformation of proteins like α-synuclein, preventing their aggregation and promoting neuronal survival.

相似化合物的比较

Ganglioside GM1 is unique among gangliosides due to its specific structure and functions. Similar compounds include:

Ganglioside GD1a: Contains an additional sialic acid residue, which alters its interaction with receptors and its biological activity.

Ganglioside GD1b: Similar to this compound but with different sialic acid linkages, affecting its role in cell signaling.

Ganglioside GT1b: Contains three sialic acid residues, making it more complex and involved in different cellular processes.

This compound stands out due to its well-balanced amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic molecules, making it a versatile and essential component in neurobiology .

生物活性

Ganglioside GM1 is a glycosphingolipid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). This article explores the biological activity of GM1, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

Gangliosides are sialic acid-containing glycosphingolipids that are predominantly found in the nervous system. GM1, specifically, is composed of a ceramide backbone and a complex oligosaccharide chain that includes one sialic acid residue. It is involved in cellular signaling, neuroprotection, and neuronal differentiation.

GM1 exerts its biological effects through various mechanisms:

- Cell Proliferation : GM1 has been shown to enhance the proliferation of different cell types, including mouse induced pluripotent stem cells (miPSCs) and neural stem cells. It activates the mitogen-activated protein kinase (MAPK) signaling pathway, particularly ERK1/2, which is crucial for cell cycle progression and DNA synthesis .

- Neuroprotection : GM1 provides neuroprotective effects by stabilizing cellular membranes and modulating calcium homeostasis. It reduces oxidative stress and inflammation in neuronal cells, which is vital for preventing neurodegeneration .

- Interaction with Neurotrophic Factors : GM1 enhances the activity of nerve growth factor (NGF), promoting neuronal survival and differentiation. It interacts with tropomyosin receptor kinase (TrkA), leading to increased tyrosine phosphorylation and subsequent signaling cascades that support neuronal health .

1. Parkinson's Disease

GM1 has been investigated as a treatment for Parkinson's disease (PD). In an open-label study involving 10 PD patients, GM1 was administered intravenously followed by subcutaneous injections. The results indicated that GM1 was well tolerated and led to improvements in motor function after 4 to 8 weeks of treatment . A five-year follow-up study confirmed long-term safety and potential clinical benefits, with patients showing sustained improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .

2. Multiple Sclerosis

Research has suggested that GM1 may also have beneficial effects in multiple sclerosis (MS) by modulating immune responses and promoting remyelination processes. Its role in enhancing neuronal survival could be crucial in the context of demyelinating diseases .

Case Studies

Research Findings

Recent studies have highlighted the multifaceted roles of GM1:

- Cell Signaling : GM1 regulates critical signaling pathways involved in cell proliferation and survival. Its interaction with MAPK pathways underscores its importance in cellular responses to growth factors .

- Neuroprotective Effects : In models of neurotoxicity, GM1 has demonstrated the ability to mitigate cell death caused by excitotoxicity and oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

- Cognitive Function : GM1 has been shown to alleviate cognitive deficits associated with amyloid beta accumulation, suggesting its role in Alzheimer's disease management .

常见问题

Q. What novel methodologies could address GM1’s instability in systemic circulation for CNS delivery?

- Methodological Answer : Nanoparticle encapsulation (e.g., PLGA or liposomes) improves GM1’s bioavailability. In vivo tracking via ¹⁸F-labeled GM1 analogs and PET imaging quantifies brain uptake efficiency. Alternatively, intranasal delivery bypasses the blood-brain barrier, as demonstrated in murine Parkinson’s models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。